molecular formula C12H19N5 B11744882 [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11744882
M. Wt: 233.31 g/mol
InChI Key: YXVJTCYYEBGBRE-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with a methyl or propyl group, connected through a methylene bridge to an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two substituted pyrazole rings are then coupled using a methylene bridge, which can be achieved through a Mannich reaction involving formaldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • [(1-propyl-1H-pyrazol-3-yl)methyl]amine
  • [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of both methyl and propyl groups on the pyrazole rings, which can influence its reactivity and binding properties. This dual substitution pattern allows for a broader range of chemical and biological interactions compared to its mono-substituted counterparts.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-3-6-17-8-5-12(15-17)10-13-9-11-4-7-16(2)14-11/h4-5,7-8,13H,3,6,9-10H2,1-2H3

InChI Key

YXVJTCYYEBGBRE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

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